molecular formula C16H19NO3 B2751708 (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 215361-40-3

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2751708
CAS No.: 215361-40-3
M. Wt: 273.332
InChI Key: FBUYDFBRLHOURP-XYOKQWHBSA-N
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Description

(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the carbonyl group can produce alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Primary amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the development of novel therapeutic agents.

Industry

In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit or activate specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the nitrile and carbonyl groups allows for hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxobutanenitrile
  • (2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-4-methyl-3-oxopentanenitrile

Uniqueness

Compared to similar compounds, (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the 4,4-dimethyl group, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and specificity in various applications, making it a compound of significant interest in research and industry.

Biological Activity

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with the potential for various biological activities. This compound features a unique structure that includes a dimethoxyphenyl group and a nitrile functionality, which are critical for its interaction with biological systems. Understanding its biological activity is essential for exploring its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.332 g/mol
  • CAS Number : 215361-40-3

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies using the MTT assay indicated significant cytotoxic effects against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) with IC50 values in the micromolar range .
    • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Properties :
    • Preliminary tests indicate that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties in various models. It demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the dimethoxyphenyl group allows for effective binding to enzyme active sites, potentially inhibiting key metabolic pathways involved in cancer progression and inflammation.
  • Receptor Modulation : It may also modulate receptor activity related to cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of this compound on MCF-7 cell lines. The results showed:

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
2045

The study concluded that the compound significantly reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated:

StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli750

These findings suggest that this compound exhibits notable antimicrobial properties that warrant further exploration .

Properties

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-6-7-13(19-4)14(9-11)20-5/h6-9H,1-5H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYDFBRLHOURP-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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